2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a synthetic compound with the chemical formula C6F12O2 and a molecular weight of 331.97 g/mol. It is characterized by a unique structure that includes a tetrafluorinated propanoyl group and a perfluoropropoxy moiety. This compound is part of a larger class of perfluoroalkyl substances, known for their stability and resistance to degradation in the environment. Its IUPAC name is 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride .
TPPF is a fluorinated organic molecule with unique properties that make it valuable for research in material science. Its strong carbon-fluorine bonds and inherent stability make it:
TPPF is being investigated for potential applications in biomedical research, although this field is still in the early stages of exploration. Some areas of investigation include:
TPPF is also being explored for potential applications in other research areas, such as:
The reactivity of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride primarily involves nucleophilic substitution reactions due to the presence of the fluorine atoms. These reactions can lead to the formation of various derivatives by substituting the fluoride with nucleophiles such as amines or alcohols. Additionally, the compound can undergo hydrolysis in the presence of water or aqueous bases, producing corresponding acids and alcohols.
The synthesis of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride typically involves multi-step fluorination processes. One common method includes:
These methods require specialized conditions and safety precautions due to the reactivity of fluorinated compounds.
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride finds applications in various fields:
Interaction studies have shown that 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride can affect biological systems at cellular levels. Its lipophilicity allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Further studies are needed to elucidate its mechanisms of action and long-term effects on biological organisms.
Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Perfluorohexanoic Acid | Contains a longer carbon chain | Known for bioaccumulation and environmental persistence |
Perfluorooctanoic Acid | Eight-carbon chain with similar fluorination | Associated with health risks and regulatory scrutiny |
1H-Perfluorobutane Sulfonic Acid | Contains sulfonic acid functional group | Used in surfactants; distinct from propanoyl derivatives |
The uniqueness of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride lies in its specific combination of tetrafluorinated groups and propanoyl functionality that enhances its stability and potential applications in advanced materials.
Corrosive